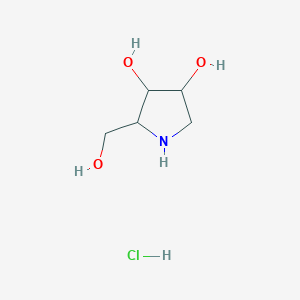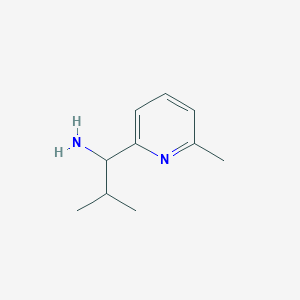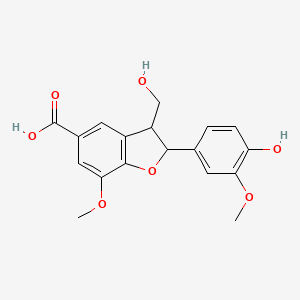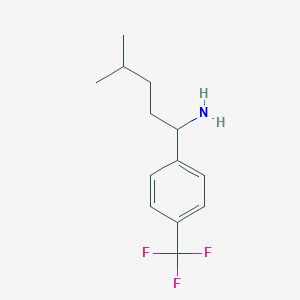
ethyl (2E)-2-pyrrolidin-3-ylideneacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (2E)-2-pyrrolidin-3-ylideneacetate is an organic compound that belongs to the class of esters. It is characterized by the presence of a pyrrolidine ring attached to an ethyl ester group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-2-pyrrolidin-3-ylideneacetate typically involves the reaction of pyrrolidine with ethyl acetoacetate under specific conditions. One common method is the condensation reaction, where pyrrolidine is reacted with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, pressure, and concentration of reactants to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Ethyl (2E)-2-pyrrolidin-3-ylideneacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce alcohols.
科学的研究の応用
Ethyl (2E)-2-pyrrolidin-3-ylideneacetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of various materials.
作用機序
The mechanism of action of ethyl (2E)-2-pyrrolidin-3-ylideneacetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active pyrrolidine moiety, which can then interact with biological targets such as enzymes or receptors. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Ethyl acetoacetate: A precursor in the synthesis of ethyl (2E)-2-pyrrolidin-3-ylideneacetate.
Pyrrolidine: The parent amine used in the synthesis.
Ethyl cinnamate: Another ester with different structural features and reactivity.
Uniqueness
This compound is unique due to its combination of a pyrrolidine ring and an ester group, which imparts distinct chemical and biological properties
特性
分子式 |
C8H13NO2 |
|---|---|
分子量 |
155.19 g/mol |
IUPAC名 |
ethyl (2E)-2-pyrrolidin-3-ylideneacetate |
InChI |
InChI=1S/C8H13NO2/c1-2-11-8(10)5-7-3-4-9-6-7/h5,9H,2-4,6H2,1H3/b7-5+ |
InChIキー |
RGTFNXYRNPAZKE-FNORWQNLSA-N |
異性体SMILES |
CCOC(=O)/C=C/1\CCNC1 |
正規SMILES |
CCOC(=O)C=C1CCNC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tert-butyl 7-acetamido-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate](/img/structure/B12104658.png)
![6-[2-[3-[(1-carboxy-3-phenylpropyl)amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12104664.png)

![3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B12104676.png)

![2-Butenoic acid, 3-[(1-phenyl-1H-pyrazol-4-yl)amino]-, ethyl ester](/img/structure/B12104679.png)

![benzyl N-[1-[(2-amino-2-oxoethyl)amino]-1-oxopropan-2-yl]carbamate](/img/structure/B12104693.png)
![[2-[4-acetyloxy-4a-(acetyloxymethyl)-1,2-dimethylspiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2'-oxirane]-1-yl]-1-(5-oxo-2H-furan-3-yl)ethyl] 2-methylbutanoate](/img/structure/B12104697.png)



![Pyrrolo[3,2-c]quinoline-1-carboxylate](/img/structure/B12104721.png)
